2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Description
2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a butoxycarbonyl group attached to a phenyl ring, which is further connected to a dioxo-dihydro-isoindole structure
Properties
Molecular Formula |
C20H17NO6 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(4-butoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C20H17NO6/c1-2-3-10-27-20(26)12-4-7-14(8-5-12)21-17(22)15-9-6-13(19(24)25)11-16(15)18(21)23/h4-9,11H,2-3,10H2,1H3,(H,24,25) |
InChI Key |
JTFZNTRJANJBCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate anhydride and an amine derivative.
Introduction of the Butoxycarbonyl Group: The butoxycarbonyl group is introduced via a reaction with butyl chloroformate in the presence of a base such as triethylamine.
Final Coupling: The phenyl ring is then coupled to the isoindole core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
- 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
- 2-[4-(propoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Uniqueness: The uniqueness of 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid lies in its butoxycarbonyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from its analogs with different alkoxycarbonyl groups .
Biological Activity
2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a compound that falls under the category of isoindole derivatives. This class of compounds has garnered attention in medicinal chemistry due to their potential biological activities, including inhibition of specific enzymes and pathways relevant in various diseases.
Biological Activity Overview
Research has indicated that derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids exhibit significant biological activities, particularly as inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation.
Key Findings
- Heparanase Inhibition : Compounds similar to this compound have shown potent inhibition against heparanase with IC50 values ranging between 200-500 nM. These compounds also exhibited selectivity over human beta-glucuronidase, making them promising candidates for further development as therapeutic agents targeting cancer and inflammatory diseases .
- Anti-Angiogenic Effects : The anti-angiogenic properties of these compounds suggest their potential utility in treating conditions characterized by excessive angiogenesis, such as tumors .
Case Studies and Research Findings
Several studies have highlighted the biological activity of isoindole derivatives:
Study 1: Heparanase Inhibition
A study published in Medicinal Chemistry reported that specific isoindole derivatives inhibited heparanase effectively. The lead compound demonstrated an IC50 value of approximately 300 nM and was noted for its selectivity against other glucuronidases .
Study 2: Anti-Cancer Potential
Another research effort focused on the anti-cancer potential of these derivatives. The study found that compounds with similar structures inhibited tumor growth in vitro and in vivo models. The mechanism was attributed to the blockade of heparanase activity, which is crucial for tumor metastasis .
Data Tables
| Compound Name | Structure Features | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | Isoindole derivative | 200 - 500 | Heparanase inhibitor |
| 2-[4-propylamino-5-(4-chloro)phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid | Similar structure | ~300 | Anti-cancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
